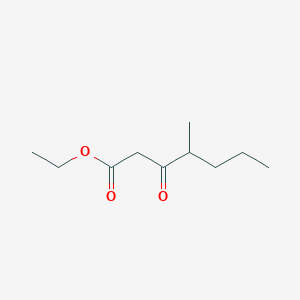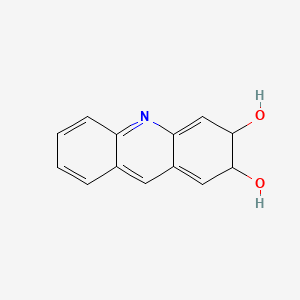
2,3-Dihydroacridine-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroacridine-2,3-diol is an organic compound that belongs to the class of acridine derivatives. Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. This compound is characterized by the presence of two hydroxyl groups attached to the 2 and 3 positions of the dihydroacridine ring. Acridine derivatives have been extensively studied for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroacridine-2,3-diol can be achieved through several methods. One common approach involves the reduction of acridone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired dihydroacridine diol.
Another method involves the catalytic hydrogenation of acridine in the presence of a palladium catalyst. This method requires careful control of reaction conditions, including temperature and pressure, to ensure selective reduction to the dihydroacridine diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient and selective reduction of acridine derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroacridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of tetrahydroacridine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Acridone and other oxidized acridine derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Ethers and esters of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroacridine-2,3-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions and hydrogen bonding between the hydroxyl groups and the DNA bases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of 2,3-Dihydroacridine-2,3-diol, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar biological properties.
Tetrahydroacridine: A fully reduced derivative with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological macromolecules. This makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
Eigenschaften
CAS-Nummer |
91868-06-3 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2,3-dihydroacridine-2,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-9-5-8-3-1-2-4-10(8)14-11(9)7-13(12)16/h1-7,12-13,15-16H |
InChI-Schlüssel |
DAWHILRRVWUMOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=CC(C(C=C3N=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
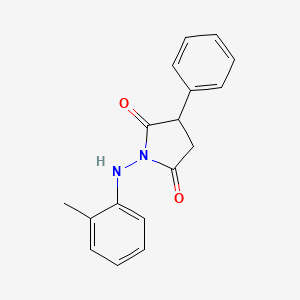
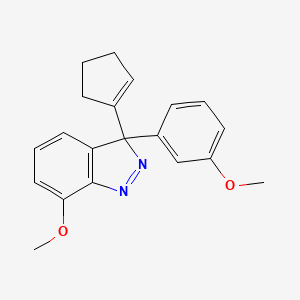
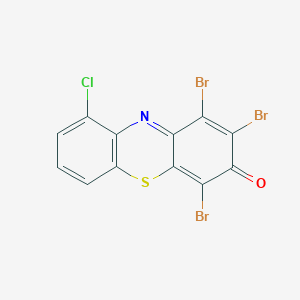
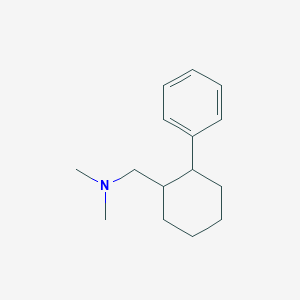
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

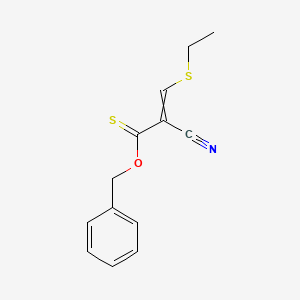
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)

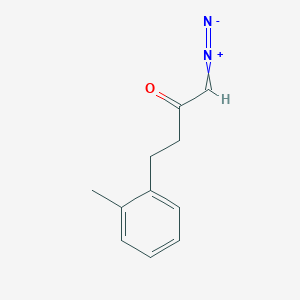
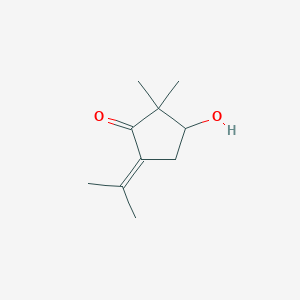
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
